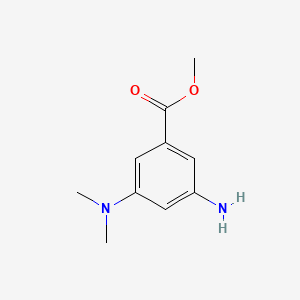
乙基托布津-d10
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thiophanate Ethyl-d10 is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of thiophanate, a fungicide belonging to the benzimidazole class. The compound is characterized by the presence of deuterium atoms, which replace hydrogen atoms, making it useful in various analytical applications, including mass spectrometry.
科学研究应用
Thiophanate Ethyl-d10 is widely used in scientific research due to its stable isotope labeling. Some key applications include:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of thiophanate residues in environmental and food samples.
Biology: Employed in metabolic studies to trace the degradation pathways of thiophanate in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of thiophanate-based drugs.
Industry: Applied in the development of new fungicides and in the quality control of agricultural products.
作用机制
Target of Action
Thiophanate Ethyl-d10, a deuterium-labeled variant of Thiophanate Ethyl , is primarily a fungicide . Its primary targets are various fungi that cause diseases in a broad spectrum of crops . These include diseases such as Eyespot, Scab, Powdery mildew, Grey mould, Leaf spot, Rusts, Brown spot, Brown Rot, and Root rots .
Mode of Action
Thiophanate Ethyl-d10 acts by inhibiting mitosis and cell division . This is achieved through the disruption of Beta-tubulin assembly during mitosis . By interfering with this crucial cellular process, Thiophanate Ethyl-d10 prevents the fungi from growing and reproducing, thereby controlling the spread of fungal diseases.
Biochemical Pathways
It is known that the compound interferes with the assembly of beta-tubulin, a key protein involved in cell division . This disruption affects the normal functioning of the fungi, leading to their eventual death and preventing the spread of the disease.
Result of Action
The result of Thiophanate Ethyl-d10’s action is the effective control of a broad spectrum of fungal diseases in various crops . By inhibiting cell division in fungi, it prevents their growth and reproduction, thereby stopping the spread of the disease and protecting the health of the crops.
生化分析
Biochemical Properties
It is known that the compound plays a role in biochemical reactions
Cellular Effects
Related compounds such as thiophanate-methyl have been shown to have moderate ecotoxicity, affecting various organisms including fish, daphnia, and earthworms
Molecular Mechanism
Related compounds such as thiophanate-methyl are known to interfere with microtubule function, impairing tubulin polymerization during cell division, and affecting fungal growth
Dosage Effects in Animal Models
Related compounds such as thiophanate-methyl have been shown to induce genomic damage in lizards, with the damage positively correlated to exposure time .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Thiophanate Ethyl-d10 involves the incorporation of deuterium into the thiophanate molecule. The process typically starts with the preparation of thiophanate, followed by the introduction of deuterium through specific chemical reactions. The reaction conditions often include the use of deuterated solvents and catalysts to facilitate the exchange of hydrogen with deuterium.
Industrial Production Methods: Industrial production of Thiophanate Ethyl-d10 follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) is common to monitor the quality of the final product.
化学反应分析
Types of Reactions: Thiophanate Ethyl-d10 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound back to its parent thiophanate form.
Substitution: Thiophanate Ethyl-d10 can participate in nucleophilic substitution reactions, where the deuterium atoms can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed under mild to moderate conditions.
Major Products: The major products formed from these reactions include deuterated sulfoxides, sulfones, and substituted thiophanate derivatives.
相似化合物的比较
Thiophanate Ethyl-d10 is unique due to its deuterium labeling, which enhances its stability and allows for precise analytical measurements. Similar compounds include:
Thiophanate Methyl: Another benzimidazole fungicide with similar antifungal properties but without deuterium labeling.
Carbendazim: A related compound that also targets fungal microtubules but differs in its chemical structure and spectrum of activity.
Benomyl: A fungicide that shares the same mode of action but is less stable compared to Thiophanate Ethyl-d10.
Thiophanate Ethyl-d10 stands out due to its enhanced stability and utility in research applications, making it a valuable tool in various scientific fields.
属性
CAS 编号 |
1398066-16-4 |
|---|---|
分子式 |
C14H18N4O4S2 |
分子量 |
380.503 |
IUPAC 名称 |
1,1,2,2,2-pentadeuterioethyl N-[[2-(1,1,2,2,2-pentadeuterioethoxycarbonylcarbamothioylamino)phenyl]carbamothioyl]carbamate |
InChI |
InChI=1S/C14H18N4O4S2/c1-3-21-13(19)17-11(23)15-9-7-5-6-8-10(9)16-12(24)18-14(20)22-4-2/h5-8H,3-4H2,1-2H3,(H2,15,17,19,23)(H2,16,18,20,24)/i1D3,2D3,3D2,4D2 |
InChI 键 |
YFNCATAIYKQPOO-MWUKXHIBSA-N |
SMILES |
CCOC(=O)NC(=S)NC1=CC=CC=C1NC(=S)NC(=O)OCC |
同义词 |
N,N’-[1,2-Phenylenebis(iminocarbonothioyl)]bis-carbamic Acid C,C’-Diethyl Ester-d10; 4,4’-o-Phenylenebis[3-thio-allophanic Acid Diethyl Ester-d10; [1,2-Phenylenebis(iminocarbonothioyl)]bis-carbamic Acid Diethyl Ester-d10; 1,2-Bis(3-ethoxycarbonyl-2-t |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


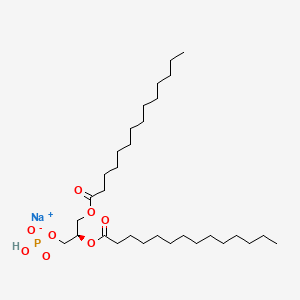
![sodium;[(2R)-2,3-di(dodecanoyloxy)propyl] 2,3-dihydroxypropyl phosphate](/img/structure/B591199.png)
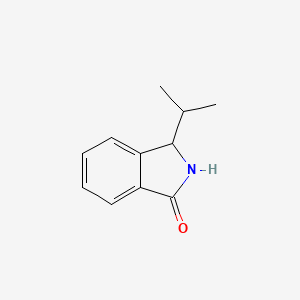
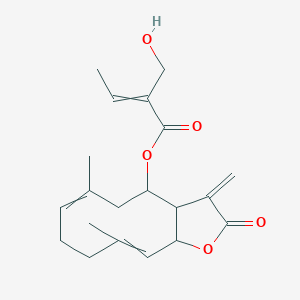
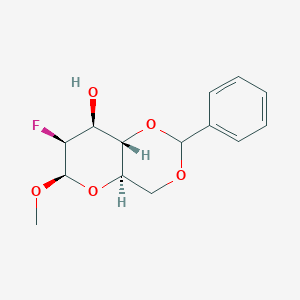
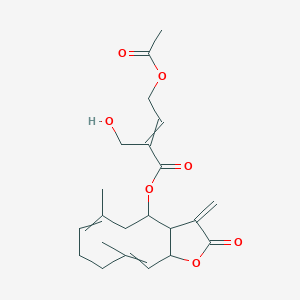
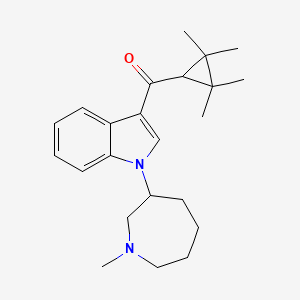
![L-Alanine,N-[(dimethylamino)methyl]-,methylester(9CI)](/img/structure/B591214.png)
